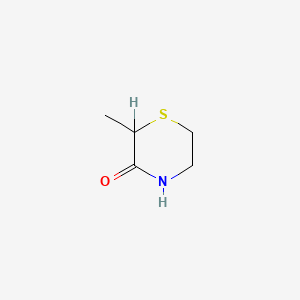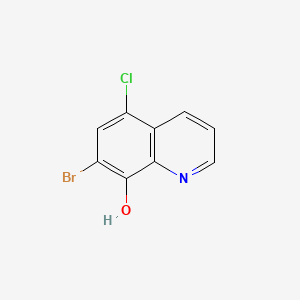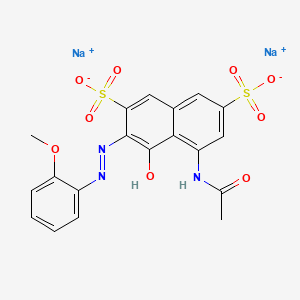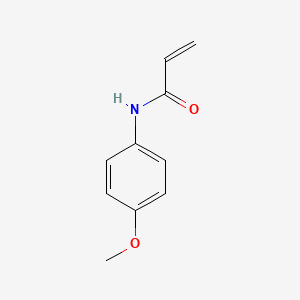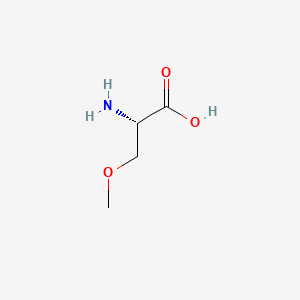
2-(4-丁氧基苯基)乙胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Butoxyphenyl)ethan-1-amine is an organic compound with the molecular formula C12H19NO and a molecular weight of 193.29 g/mol . It is a derivative of phenylethylamine, where the phenyl ring is substituted with a butoxy group at the para position. This compound is primarily used in research and development within the fields of chemistry and biochemistry.
科学研究应用
2-(4-Butoxyphenyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological receptors and enzymes.
Medicine: Investigated for its potential pharmacological properties, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical products.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Butoxyphenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 4-butoxybenzaldehyde.
Reductive Amination: The 4-butoxybenzaldehyde undergoes reductive amination with ethylamine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
While specific industrial production methods for 2-(4-Butoxyphenyl)ethan-1-amine are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
化学反应分析
Types of Reactions
2-(4-Butoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenylethylamines.
作用机制
The mechanism of action of 2-(4-Butoxyphenyl)ethan-1-amine involves its interaction with various molecular targets, including:
Receptors: It may bind to and activate or inhibit specific receptors in the central nervous system.
Enzymes: It can act as a substrate or inhibitor for certain enzymes, affecting biochemical pathways.
Pathways: The compound may influence signaling pathways related to neurotransmission and cellular metabolism.
相似化合物的比较
Similar Compounds
2-(4-Methoxyphenyl)ethan-1-amine: Similar structure but with a methoxy group instead of a butoxy group.
2-(4-Ethoxyphenyl)ethan-1-amine: Similar structure but with an ethoxy group instead of a butoxy group.
2-(4-Propoxyphenyl)ethan-1-amine: Similar structure but with a propoxy group instead of a butoxy group.
Uniqueness
2-(4-Butoxyphenyl)ethan-1-amine is unique due to its butoxy substitution, which can influence its lipophilicity, receptor binding affinity, and overall pharmacokinetic properties compared to its analogs.
属性
IUPAC Name |
2-(4-butoxyphenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-2-3-10-14-12-6-4-11(5-7-12)8-9-13/h4-7H,2-3,8-10,13H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOGOZZYBQRPLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276909 |
Source


|
| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65423-11-2 |
Source


|
| Record name | 2-(4-butoxyphenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40276909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
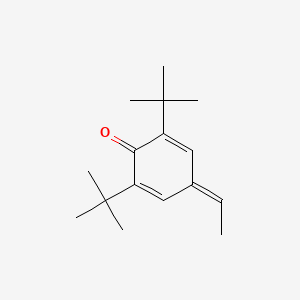
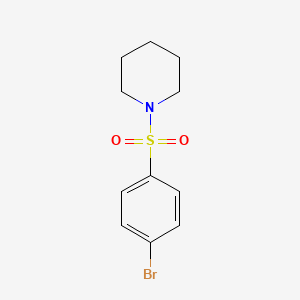
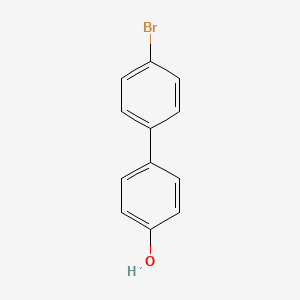
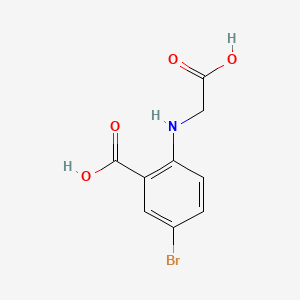
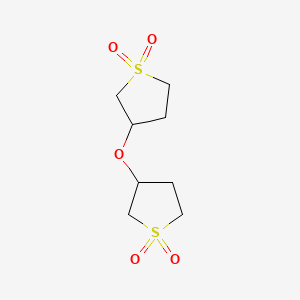
![1-(Benzo[d][1,3]dioxol-5-yl)propan-2-ol](/img/structure/B1266411.png)
